(4Z)-3-METHYL-4-{[(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-3-METHYL-4-{[(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a benzodiazole moiety, a pyrazolone ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-METHYL-4-{[(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 2-methyl-1H-1,3-benzodiazole and 4-methylphenylhydrazine. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid. The synthesis process may include steps like condensation, cyclization, and purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-METHYL-4-{[(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation. Solvents like ethanol, methanol, and dichloromethane are frequently used.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (4Z)-3-METHYL-4-{[(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-4-{[(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
4-Methoxyphenethylamine: Used in the synthesis of various polymers and oligonucleotides.
Uniqueness
What sets (4Z)-3-METHYL-4-{[(2-METHYL-1H-1,3-BENZODIAZOL-6-YL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of a benzodiazole moiety and a pyrazolone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-4-[(2-methyl-3H-benzimidazol-5-yl)iminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-12-4-7-16(8-5-12)25-20(26)17(13(2)24-25)11-21-15-6-9-18-19(10-15)23-14(3)22-18/h4-11,24H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAJKUZHCOOJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC4=C(C=C3)N=C(N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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